molecular formula C20H22N2O2 B3047334 D-Valine, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-, methyl ester CAS No. 137863-97-9

D-Valine, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-, methyl ester

Cat. No.: B3047334
CAS No.: 137863-97-9
M. Wt: 322.4 g/mol
InChI Key: ZQHINOUCNQKQEV-LJQANCHMSA-N
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Description

D-Valine, N-[(2’-cyano[1,1’-biphenyl]-4-yl)methyl]-, methyl ester: is a chemical compound with the molecular formula C20H23ClN2O2 and a molecular weight of 358.86 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Valine, N-[(2’-cyano[1,1’-biphenyl]-4-yl)methyl]-, methyl ester typically involves the reaction between L-Valine methyl ester hydrochloride and 4-Bromomethyl-2-cyanobiphenyl . The reaction is carried out under inert atmosphere conditions at room temperature. The product is then purified and isolated as a white solid with a melting point of 186°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk for use as an intermediate in the synthesis of other pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of D-Valine, N-[(2’-cyano[1,1’-biphenyl]-4-yl)methyl]-, methyl ester involves its interaction with specific molecular targets, such as angiotensin II type 1 receptors. By binding to these receptors, the compound can modulate blood pressure and other physiological processes . The pathways involved include the inhibition of angiotensin II, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

  • L-Valine, N-[(2’-cyano[1,1’-biphenyl]-4-yl)methyl]-, methyl ester
  • N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-L-valine methyl ester hydrochloride
  • N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-L-valine methyl ester

Uniqueness: D-Valine, N-[(2’-cyano[1,1’-biphenyl]-4-yl)methyl]-, methyl ester is unique due to its specific stereochemistry and its application as an intermediate in the synthesis of angiotensin II type 1 receptor antagonists . This stereochemistry is crucial for its biological activity and therapeutic potential .

Properties

IUPAC Name

methyl (2R)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14(2)19(20(23)24-3)22-13-15-8-10-16(11-9-15)18-7-5-4-6-17(18)12-21/h4-11,14,19,22H,13H2,1-3H3/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHINOUCNQKQEV-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701176619
Record name N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-D-valine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137863-97-9
Record name N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-D-valine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137863-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-D-valine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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